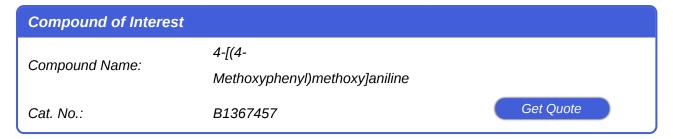


Spectroscopic Profile of 4-[(4-Methoxyphenyl)methoxy]aniline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **4-[(4-Methoxyphenyl)methoxy]aniline**. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document presents predicted data based on the analysis of its structural components and established principles of spectroscopic interpretation for similar aromatic ethers and anilines. This guide is intended to assist researchers in the identification and characterization of this compound.

Chemical Structure

IUPAC Name: 4-[(4-Methoxyphenyl)methoxy]aniline Synonym: 4-(4-

methoxybenzyloxy)aniline Molecular Formula: C14H15NO2 Molecular Weight: 229.27 g/mol CAS

Number: 53234-92-7

The structure consists of a p-anisyl group (4-methoxyphenyl) connected via a methylene ether linkage to an aniline ring at the para position.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-[(4-Methoxyphenyl)methoxy]aniline**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.30	d, J≈8.8 Hz	2H	Ar-H (ortho to -OCH₃)
~6.90	d, J≈8.8 Hz	2H	Ar-H (meta to -OCH₃)
~6.80	d, J≈8.4 Hz	2H	Ar-H (ortho to -NH ₂)
~6.65	d, J≈8.4 Hz	2H	Ar-H (meta to -NH ₂)
~4.95	S	2H	-O-CH ₂ -Ar
~3.80	s	3H	-OCH₃
~3.60	br s	2H	-NH2

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~159.5	Ar-C-OCH ₃
~152.0	Ar-C-NH ₂
~142.0	Ar-C-O-
~130.0	Ar-C (ipso, attached to -OCH ₂ -)
~129.5	Ar-CH (ortho to -OCH₃)
~115.0	Ar-CH (ortho to -NH ₂)
~114.0	Ar-CH (meta to -OCH₃)
~114.0	Ar-CH (meta to -NH ₂)
~70.0	-O-CH ₂ -Ar
~55.3	-OCH₃



Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium, Sharp (doublet)	N-H stretching (asymmetric and symmetric)
3100-3000	Medium	Aromatic C-H stretching
2950-2850	Medium	Aliphatic C-H stretching (- CH ₂ -, -CH ₃)
1620-1580	Strong	Aromatic C=C stretching
1510	Strong	Aromatic C=C stretching
1245	Strong	Aryl-O-C asymmetric stretching (ether)
1030	Strong	Aryl-O-C symmetric stretching (ether)
820	Strong	p-disubstituted benzene C-H out-of-plane bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
229	[M] ⁺ , Molecular ion
121	[CH₃O-C6H4-CH2] ⁺ , p-methoxybenzyl cation (tropylium ion)
108	[H ₂ N-C ₆ H ₄ -O] ⁺
92	[C ₆ H ₄ O] ⁺
77	[C ₆ H ₅] ⁺ , Phenyl cation



Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is required. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS (0.00 ppm).

IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a
 background spectrum of the empty sample compartment first, which is then automatically
 subtracted from the sample spectrum.



 Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

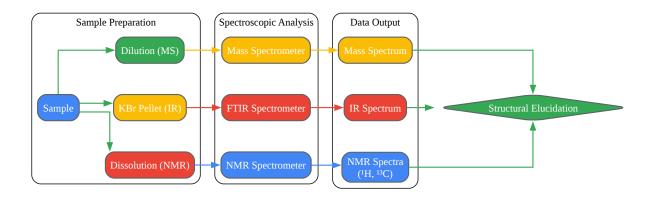
Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Use Electron Ionization (EI) for a hard ionization technique that provides detailed fragmentation patterns, or a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to preserve the molecular ion.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate the mass spectrum, which is a plot of relative ion intensity versus m/z.
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Methodologies

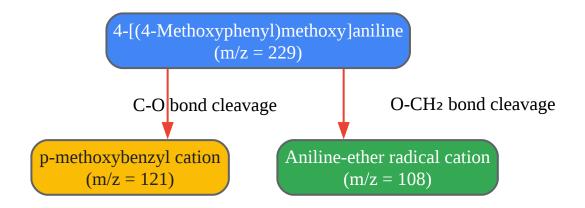
The following diagrams illustrate the general workflows and structural relationships relevant to the spectroscopic analysis of **4-[(4-Methoxyphenyl)methoxy]aniline**.





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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Proposed mass fragmentation pathway for **4-[(4-Methoxyphenyl)methoxy]aniline**.

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